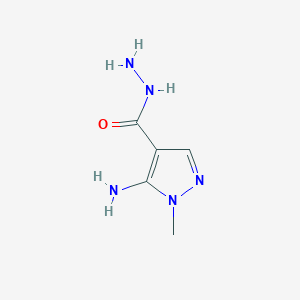

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

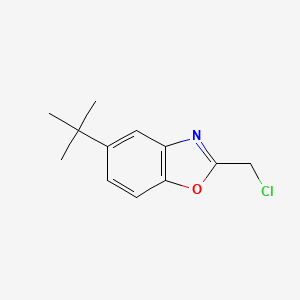

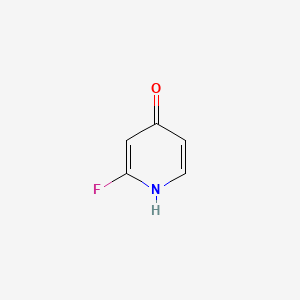

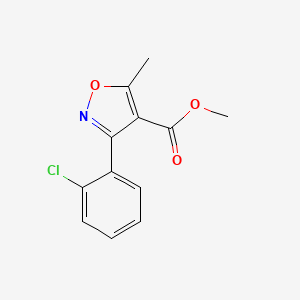

“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” is a chemical compound with the molecular formula C5H9N5O . It is related to other compounds such as “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide”, which is a potent hypolipidemic agent and a possible inhibitor of PDE 1 (phosphodiesterase 1) .

Molecular Structure Analysis

The molecular structure of “5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” consists of a pyrazole ring with an amino group at the 5th position, a methyl group at the 1st position, and a carbohydrazide group at the 4th position .Physical And Chemical Properties Analysis

“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” has a molecular weight of 155.16 g/mol . It has a melting point range of 237 - 240°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Amino-pyrazoles, including 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, have been extensively studied in medicinal chemistry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Anti-Cancer Activity

Some derivatives of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide have shown promising anti-proliferative properties, able to suppress the growth of specific cancer cell lines . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Antioxidant Activity

Certain derivatives of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide have demonstrated remarkable inhibition of ROS production in platelets . This antioxidant activity could be beneficial in conditions where oxidative stress plays a significant role.

Anti-Inflammatory Properties

Amino-pyrazoles have been studied for their anti-inflammatory properties . They can provide useful ligands for enzymes such as COX, which plays a crucial role in inflammation .

Industrial and Agricultural Applications

Pyrazole compounds, including 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, have found applications in various industrial and agricultural sectors . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Antibacterial Activity

The pyrazole scaffold, which includes 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, has been noted for its antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of cancers due to their abnormal activation .

Mode of Action

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide acts as a covalent inhibitor of FGFRs . It targets both the wild-type FGFRs and the gatekeeper mutants . This compound shows nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .

Result of Action

The molecular and cellular effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide’s action primarily involve the inhibition of FGFRs. This inhibition can potentially lead to the suppression of cancer cell proliferation and survival .

Eigenschaften

IUPAC Name |

5-amino-1-methylpyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFARNLCWFCSYMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377090 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

CAS RN |

99347-21-4 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary application of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as discussed in the research paper?

A1: The research paper focuses on the synthesis of novel 1-(substituted-pyrazole-4-carbonyl)-pyrazoles utilizing 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as a starting material. [] The synthesized compounds were then evaluated for their herbicidal activity. Therefore, the primary application explored in this study is the development of new herbicides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)